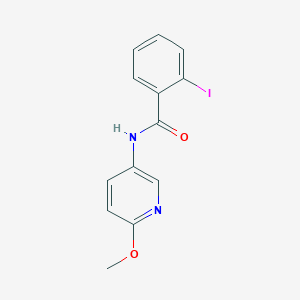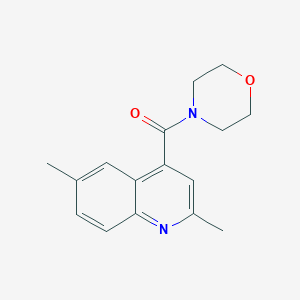
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has been widely studied in the field of scientific research. This compound is also known as JNJ-10198409 and has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
作用機序
The mechanism of action of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the inhibition of specific proteins that are involved in various cellular processes. In cancer cells, it has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. In neurodegenerative diseases, it has been found to inhibit the activity of a protein called glycogen synthase kinase-3 beta, which is involved in the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells by targeting specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide are dependent on the specific application. In cancer research, it has been found to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been found to improve cognitive function and reduce the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells and reduce inflammation.
実験室実験の利点と制限
The advantages of using 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments include its specificity and potency in targeting specific proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. In cancer research, it could be further studied as a potential treatment for various types of cancer. In neuroscience, it could be studied as a potential treatment for other neurodegenerative diseases. In immunology, it could be studied as a potential treatment for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
合成法
The synthesis of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with pyridine-2-carboxyaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide.
科学的研究の応用
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to have potential as an immunomodulatory agent.
特性
IUPAC Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-7-17-15(9-12)16(10-13(2)21-17)18(22)20-11-14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQCUHBHAAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
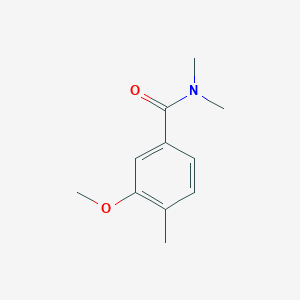

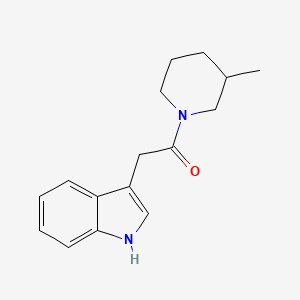
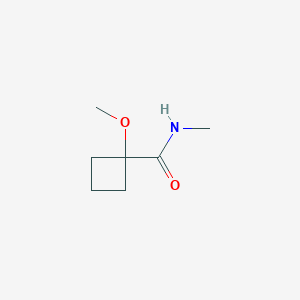
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
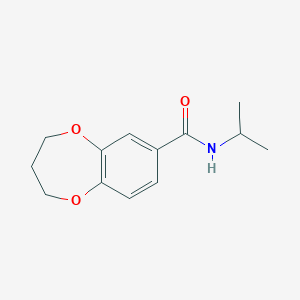
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
